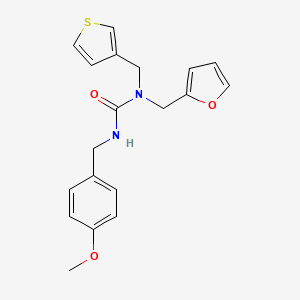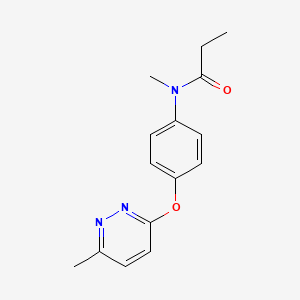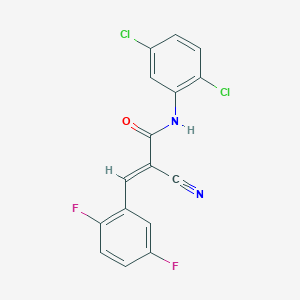
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide. For example, the reaction between 2,5-dichlorobenzaldehyde and 2,5-difluoroaniline in the presence of a base such as sodium hydride.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of cyano, dichlorophenyl, and difluorophenyl groups suggests that it could interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism of action of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the aromatic rings could participate in π-π interactions or hydrogen bonding.
類似化合物との比較
Similar Compounds
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide: Similar structure but lacks the difluorophenyl group.
(E)-2-cyano-N-(2,5-difluorophenyl)-3-(2,5-dichlorophenyl)prop-2-enamide: Similar structure but with reversed positions of the dichlorophenyl and difluorophenyl groups.
Uniqueness
The uniqueness of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide lies in the specific combination of substituents, which can influence its reactivity, stability, and potential applications. The presence of both dichlorophenyl and difluorophenyl groups can enhance its interactions with biological targets or other chemical entities.
特性
IUPAC Name |
(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2,5-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F2N2O/c17-11-1-3-13(18)15(7-11)22-16(23)10(8-21)5-9-6-12(19)2-4-14(9)20/h1-7H,(H,22,23)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRRAALXUJCHDU-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-cyclopropyl-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2871168.png)
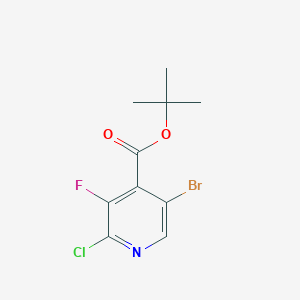
![1-methyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-1H-imidazole](/img/structure/B2871171.png)
![Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2871172.png)
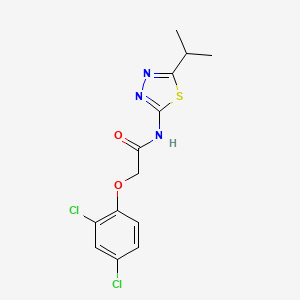
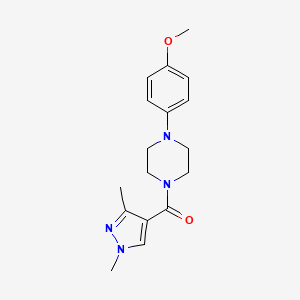
![2-(benzylsulfanyl)-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}acetamide](/img/structure/B2871183.png)
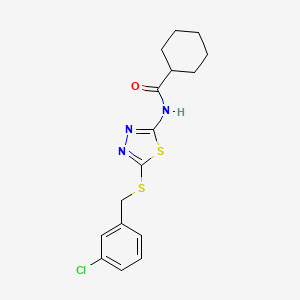
![5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2871185.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2871186.png)
![1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2871187.png)
![6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2871189.png)
